REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:5][CH2:6][C:7](=[NH:10])OC.[NH3:15]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:5][CH2:6][C:7]([NH2:15])=[NH:10]
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Name
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|
Quantity
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28.2 g
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Type
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reactant
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Smiles
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ClC=1C=C(OCC(OC)=N)C=CC1Cl
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Name
|
|
Quantity
|
10.2 g
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
480 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Obtained
|
Type
|
CUSTOM
|
Details
|
Reaction time
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Type
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CUSTOM
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Details
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3 hours
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Duration
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3 h
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OCC(=N)N)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |